molecular formula C14H12N4O4S B4714641 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide

Cat. No.: B4714641
M. Wt: 332.34 g/mol
InChI Key: ZNEQGVXLHQQQPP-UHFFFAOYSA-N
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Description

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The thiophene and furan rings are then incorporated through a series of coupling reactions. The final step involves the formation of the amide bond under controlled conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and thiophene rings can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide: Similar in structure but with a phenyl group instead of a nitro group.

    3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: Contains multiple nitro groups and exhibits different reactivity.

Uniqueness

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide is unique due to its combination of a nitro group, pyrazole, thiophene, and furan rings. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c19-14(15-7-12-2-1-5-23-12)13-4-3-11(22-13)9-17-8-10(6-16-17)18(20)21/h1-6,8H,7,9H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEQGVXLHQQQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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